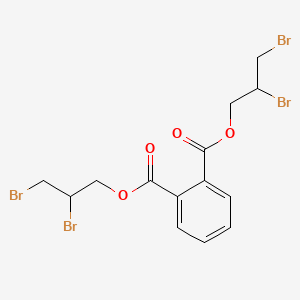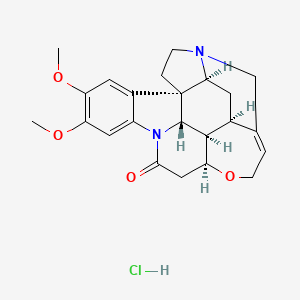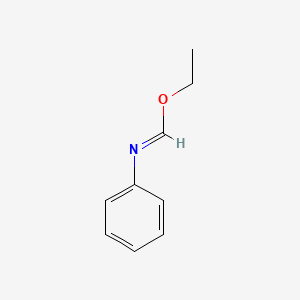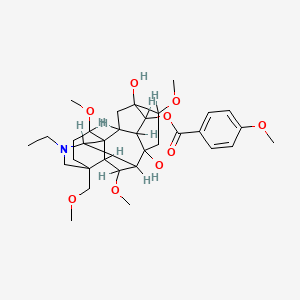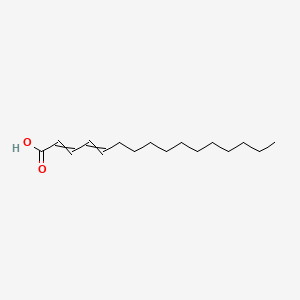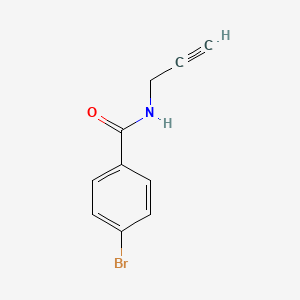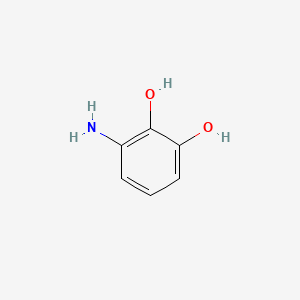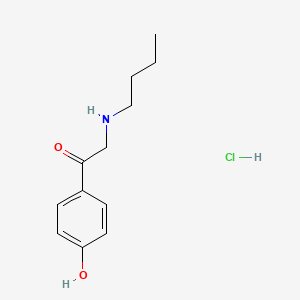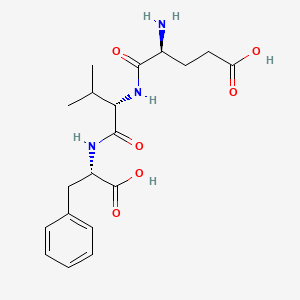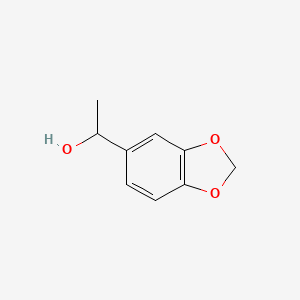
1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
Overview
Description
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol is an organic compound with the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol . It is characterized by a benzodioxole ring attached to an ethanol moiety. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(2H-1,3-benzodioxol-5-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent . The reaction is typically carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the compound can be produced on a larger scale using similar reduction methods, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(2H-1,3-benzodioxol-5-yl)ethanone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be further reduced to form 1-(2H-1,3-benzodioxol-5-yl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 1-(2H-1,3-benzodioxol-5-yl)ethyl chloride.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, alcohol solvents.
Substitution: SOCl2, pyridine, anhydrous conditions.
Major Products:
Oxidation: 1-(2H-1,3-benzodioxol-5-yl)ethanone.
Reduction: 1-(2H-1,3-benzodioxol-5-yl)ethane.
Substitution: 1-(2H-1,3-benzodioxol-5-yl)ethyl chloride.
Scientific Research Applications
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. For example, its potential anticancer activity could involve the inhibition of specific enzymes involved in cell proliferation . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol can be compared with other similar compounds, such as:
1-(2H-1,3-Benzodioxol-5-yl)ethanone: This compound is an oxidized form and serves as a precursor in the synthesis of this compound.
1-(2H-1,3-Benzodioxol-5-yl)ethane: This is a reduced form and can be synthesized from this compound.
1-(2H-1,3-Benzodioxol-5-yl)ethyl chloride: This compound is a substituted derivative and is used in further chemical transformations.
The uniqueness of this compound lies in its versatility as an intermediate in organic synthesis and its potential biological activities.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4,6,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKALZZEGVFZQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60278304 | |
| Record name | 1-(1,3-Benzodioxol-5-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6329-73-3 | |
| Record name | 6329-73-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6988 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(1,3-Benzodioxol-5-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



